molecular formula C19H20ClN3O2 B11669556 N'-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11669556
M. Wt: 357.8 g/mol
InChI Key: VXNGITNHRRPESG-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-(morpholin-4-ylmethyl)benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-propanamine
  • 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is unique due to its specific structural features, such as the presence of both a chlorophenyl and a morpholinylmethyl group. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C19H20ClN3O2/c20-18-7-3-15(4-8-18)13-21-22-19(24)17-5-1-16(2-6-17)14-23-9-11-25-12-10-23/h1-8,13H,9-12,14H2,(H,22,24)/b21-13+

InChI Key

VXNGITNHRRPESG-FYJGNVAPSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.